

Unveiling the Physicochemical Landscape of 2,3-Dichloropropanal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichloropropanal

Cat. No.: B154343

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of **2,3-Dichloropropanal**, a crucial intermediate in various chemical syntheses. This document collates available data on its boiling point and density, outlines detailed experimental protocols for their determination, and presents a logical framework for understanding the interplay of these properties.

Quantitative Data Summary

The physical properties of **2,3-Dichloropropanal** have been reported with some variability, likely attributable to differing experimental conditions. The following table summarizes the available quantitative data for easy comparison.

Physical Property	Value	Conditions
Boiling Point	48 °C	at 14 Torr[1]
153.9 °C	at 760 mmHg[2]	
162.19 °C	(rough estimate)[3]	
Density	1.426 g/cm ³	at 0 °C[1]
1.288 g/cm ³	Not specified	
1.4000 g/cm ³	Not specified[3]	

Experimental Protocols

Accurate determination of physical properties is paramount for the successful application of **2,3-Dichloropropanal** in research and development. The following are detailed methodologies for the key experiments cited.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Two common methods for its determination are distillation and the capillary method.

1. Simple Distillation Method:

This method is suitable when a relatively large volume of the liquid is available.

- **Apparatus:** A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).
- **Procedure:**
 - Place a known volume of **2,3-Dichloropropanal** into the distillation flask, adding a few boiling chips to ensure smooth boiling.
 - Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
 - Begin heating the flask gently.
 - Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
 - For accurate results, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

2. Capillary Method (Siwoloboff Method):

This micro-method is ideal when only a small amount of the substance is available.

- Apparatus: A capillary tube (sealed at one end), a small test tube, a thermometer, a heating bath (e.g., oil bath), and a means to attach the test tube and capillary to the thermometer.
- Procedure:
 - A few drops of **2,3-Dichloropropanal** are placed in the small test tube.
 - The capillary tube is inverted (open end down) and placed into the test tube containing the liquid.
 - The assembly is attached to a thermometer and immersed in the heating bath.
 - The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
 - The heating is discontinued, and the bath is allowed to cool slowly.
 - The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume. Common laboratory methods for determining the density of a liquid include the use of a pycnometer or a hydrometer.

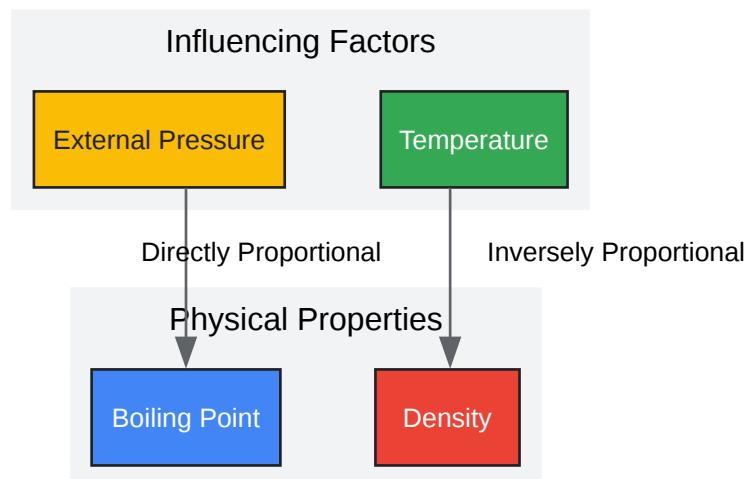
1. Pycnometer Method:

This method provides highly accurate density measurements.

- Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), and an analytical balance.
- Procedure:
 - Clean and dry the pycnometer thoroughly and determine its mass (m_{empty}).

- Fill the pycnometer with distilled water of a known temperature and density, ensuring no air bubbles are trapped. Insert the stopper and wipe any excess water from the outside. Determine the mass of the water-filled pycnometer (m_{water}).
- Empty and dry the pycnometer again.
- Fill the pycnometer with **2,3-Dichloropropanal** at the same temperature as the water, insert the stopper, and wipe the exterior. Determine the mass of the sample-filled pycnometer (m_{sample}).
- The density of the sample (ρ_{sample}) is calculated using the following formula: $\rho_{\text{sample}} = [(m_{\text{sample}} - m_{\text{empty}}) / (m_{\text{water}} - m_{\text{empty}})] * \rho_{\text{water}}$ where ρ_{water} is the density of water at the experimental temperature.

2. Hydrometer Method:


This method is a more direct and rapid way to measure density, though it may be less accurate than the pycnometer method.

- Apparatus: A hydrometer and a graduated cylinder of appropriate size.
- Procedure:
 - Pour a sufficient amount of **2,3-Dichloropropanal** into the graduated cylinder to allow the hydrometer to float freely without touching the sides or bottom.
 - Gently lower the hydrometer into the liquid and give it a slight spin to dislodge any air bubbles.
 - Once the hydrometer has settled, read the density value from the scale at the point where the surface of the liquid meets the stem of the hydrometer. The reading should be taken at the bottom of the meniscus.

Logical Relationships of Physical Properties

The physical properties of a compound are intrinsically linked to external conditions. The following diagram illustrates the logical relationship between the boiling point and density of **2,3-Dichloropropanal** and the primary factors that influence them.

Factors Influencing Physical Properties of 2,3-Dichloropropanal

[Click to download full resolution via product page](#)

Factors influencing the physical properties of **2,3-Dichloropropanal**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 2,3-dichloropropionaldehyde | CAS#:10140-89-3 | Chemsoc [chemsoc.com]
- 3. 2 , 3-Dichloropropionaldehyde CAS#: 10140-89-3 [m.chemicalbook.com]
- 4. To cite this document: BenchChem. [Unveiling the Physicochemical Landscape of 2,3-Dichloropropanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154343#physical-properties-of-2-3-dichloropropanal-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com